molecular formula C15H31NO2 B14729701 N,N-dihexyl-2-hydroxy-propionamide CAS No. 5468-40-6

N,N-dihexyl-2-hydroxy-propionamide

Cat. No.: B14729701
CAS No.: 5468-40-6
M. Wt: 257.41 g/mol
InChI Key: BOHAEAQAMIDBQA-UHFFFAOYSA-N
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Description

N,N-dihexyl-2-hydroxy-propionamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two hexyl groups attached to the nitrogen atom and a hydroxyl group attached to the second carbon of the propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dihexyl-2-hydroxy-propionamide typically involves the reaction of hexylamine with 2-hydroxypropionic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hexylamine, 2-hydroxypropionic acid, and a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-dihexyl-2-hydroxy-propionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N,N-dihexyl-2-oxo-propionamide.

    Reduction: Formation of N,N-dihexyl-2-amino-propionamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N,N-dihexyl-2-hydroxy-propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of amides on cellular processes. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N,N-dihexyl-2-hydroxy-propionamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N,N-dimethyl-2-hydroxy-propionamide
  • N,N-diethyl-2-hydroxy-propionamide
  • N,N-dipropyl-2-hydroxy-propionamide

Uniqueness: N,N-dihexyl-2-hydroxy-propionamide is unique due to the presence of two long hexyl chains, which impart distinct physicochemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5468-40-6

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N,N-dihexyl-2-hydroxypropanamide

InChI

InChI=1S/C15H31NO2/c1-4-6-8-10-12-16(15(18)14(3)17)13-11-9-7-5-2/h14,17H,4-13H2,1-3H3

InChI Key

BOHAEAQAMIDBQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C(C)O

Origin of Product

United States

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